molecular formula C6H14Cl2F2N2 B14015361 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride

Cat. No.: B14015361
M. Wt: 223.09 g/mol
InChI Key: OAXCHCPWHCASJZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C6H13Cl2F2N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride typically involves the fluorination of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-1-methylpiperidine: A closely related compound with similar chemical properties.

    3,3-Difluoro-1-methylpiperidine: Another derivative with fluorine atoms at different positions.

    4,4-Difluoro-1-methylpiperidin-4-one: A ketone derivative with different reactivity.

Uniqueness

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.09 g/mol

IUPAC Name

4,4-difluoro-1-methylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-6(7,8)5(9)4-10;;/h5H,2-4,9H2,1H3;2*1H

InChI Key

OAXCHCPWHCASJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)N)(F)F.Cl.Cl

Origin of Product

United States

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